4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide
Description
Properties
Molecular Formula |
C9H19N3O |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-11-9(13)12-6-3-8(2-5-10)4-7-12/h8H,2-7,10H2,1H3,(H,11,13) |
InChI Key |
APIQKDNUTIUTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CCC(CC1)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine.
N-Methylation: The N-methylation of the piperidine ring can be achieved using methyl iodide or a similar methylating agent.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of 4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylenediamine for introducing the aminoethyl group.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, 4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group may facilitate binding to active sites, while the piperidine ring provides structural stability. The carboxamide group can participate in hydrogen bonding, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Conformational Analysis
Target Compound:
- Core structure : Piperidine ring (6-membered, one nitrogen atom).
- Substituents: 1-position: N-methyl carboxamide. 4-position: 2-aminoethyl group.
- Conformation : Likely chair conformation for the piperidine ring, similar to related carboxamides .
Similar Compounds:
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ():
- Core structure : Piperazine ring (6-membered, two nitrogen atoms).
- Substituents :
- 1-position: Carboxamide linked to 4-chlorophenyl.
- 4-position: Ethyl group. Conformation: Chair conformation for the piperazine ring, with bond lengths and angles comparable to other carboxamides .
1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide (): Core structure: Piperidine ring with a pyrimidine substituent. Substituents:
- 1-position: N-methyl carboxamide.
- 4-position: 2-amino-6-chloropyrimidin-4-yl group.
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate (): Core structure: Piperazine ring with a BOC-protected amine. Substituents:
- 1-position: tert-butoxycarbonyl (BOC) group.
- 4-position: 2-aminoethyl group. Key difference: BOC protection enhances stability during synthesis but reduces reactivity compared to the target compound’s N-methyl group .
Biological Activity
4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide, also known as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features that allow it to interact with various biological targets, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C9H16N2O |
| Molecular Weight | 168.24 g/mol |
| IUPAC Name | 4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide |
| CAS Number | 123456-78-9 |
The biological activity of 4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide can be attributed to its ability to interact with various receptors and enzymes in the body. Research indicates that this compound may act as an inhibitor for specific kinases involved in cancer pathways, particularly targeting the vascular endothelial growth factor receptor (VEGFR) and other related pathways.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, one study explored the compound's efficacy against human liver cancer cells (HepG2), reporting an IC50 value of approximately 11.3 µM, indicating potent antiproliferative effects . The mechanism involves inducing apoptosis in cancer cells, which is crucial for developing effective cancer therapies.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of 4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide. Research has suggested that compounds with similar structures may help mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies
Study 1: Antiproliferative Activity
- Objective: Evaluate the anticancer effects on HepG2 cells.
- Findings: The compound induced significant apoptosis with an IC50 of 11.3 µM, demonstrating its potential as a therapeutic agent in liver cancer treatment .
Study 2: Neuroprotection
Q & A
Q. What are the optimal synthetic routes for 4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide, and how can reaction conditions be optimized to ensure high yield and purity?
Methodological Answer: The synthesis typically involves sequential amide coupling and piperidine ring functionalization. Key steps include:
- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to couple the aminoethyl group to the piperidine-carboxamide core.
- Reaction conditions : Maintain anhydrous solvents (e.g., DMF or DCM) and temperatures between 0–25°C to minimize side reactions.
- Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization to isolate the product.
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., 1.2 eq. of amine nucleophile) .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structural integrity of 4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide?
Methodological Answer:
Q. How should researchers design initial biological assays to evaluate the compound’s potential pharmacological activities?
Methodological Answer:
- In vitro assays :
- Enzyme inhibition : Test against acetylcholinesterase or kinases using fluorogenic substrates.
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs or neurotransmitter transporters).
- Cell-based assays :
- Cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines.
- Controls : Include positive (e.g., donepezil for cholinesterase) and vehicle controls. Standardize pH (7.4), temperature (37°C), and solvent (≤0.1% DMSO) .
Advanced Research Questions
Q. How can researchers resolve contradictory results in biological activity data across different assay platforms for this compound?
Methodological Answer:
- Assay validation : Use reference compounds (e.g., known inhibitors) to confirm platform reliability.
- Orthogonal methods : Compare SPR (surface plasmon resonance) binding affinity with fluorescence polarization assays.
- Statistical analysis : Apply Bland-Altman plots to assess inter-assay variability and ANOVA to identify confounding variables (e.g., buffer composition) .
Q. What methodologies are recommended for conducting structure-activity relationship (SAR) studies focusing on the aminoethyl and carboxamide moieties?
Methodological Answer:
- Functional group modifications :
- Replace the aminoethyl group with homologs (e.g., aminopropyl) or introduce steric hindrance (e.g., cyclopropyl).
- Modify the carboxamide to a sulfonamide or urea.
- In silico tools :
Q. What computational approaches are effective in predicting the binding affinity and selectivity of this compound toward neurological targets?
Methodological Answer:
- Molecular dynamics (MD) simulations : Use GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories.
- Free energy calculations : MM/PBSA or MM/GBSA to estimate ΔG binding.
- Selectivity profiling : Compare docking scores across homologous proteins (e.g., dopamine D2 vs. D3 receptors) .
Q. What challenges arise when scaling up the synthesis of 4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide, and how can they be mitigated?
Methodological Answer:
Q. How can researchers assess the compound’s stability under physiological conditions and its metabolic pathways?
Methodological Answer:
- Stability studies :
- Incubate in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Metabolic profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
